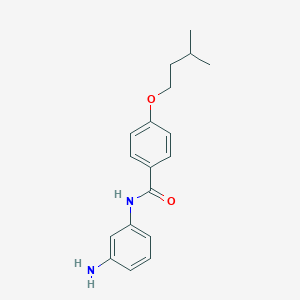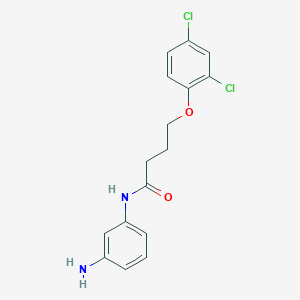
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide: is an organic compound that features both an amine group and a dichlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 3-nitroaniline and 2,4-dichlorophenol.
Step 1: Reduction of 3-nitroaniline to 3-aminophenylamine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Step 2: The 3-aminophenylamine is then reacted with 4-chlorobutyryl chloride in the presence of a base like triethylamine to form N-(3-aminophenyl)-4-chlorobutanamide.
Step 3: Finally, the N-(3-aminophenyl)-4-chlorobutanamide is reacted with 2,4-dichlorophenol in the presence of a base such as potassium carbonate to yield N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide.
Industrial Production Methods: The industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The dichlorophenoxy group can be reduced under specific conditions to form a phenol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential use in the development of new agrochemicals.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Potential applications in the production of specialty chemicals and materials.
作用機序
The exact mechanism of action of N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting or modulating biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
- N-(3-Aminophenyl)-4-phenoxybutanamide
- N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-pentanamide
Comparison:
- N-(3-Aminophenyl)-4-phenoxybutanamide: Lacks the dichloro substitution, which may result in different chemical reactivity and biological activity.
- N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-pentanamide: Has an additional carbon in the butanamide chain, potentially altering its physical and chemical properties.
Uniqueness: N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is unique due to the presence of both the amine and dichlorophenoxy groups, which confer specific chemical reactivity and potential biological activity.
特性
IUPAC Name |
N-(3-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8,19H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJDETZFHTBPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
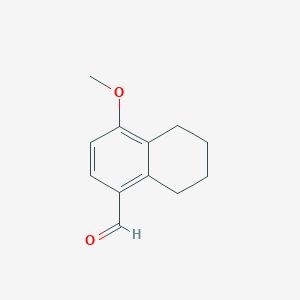

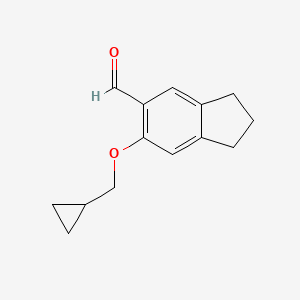
![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)
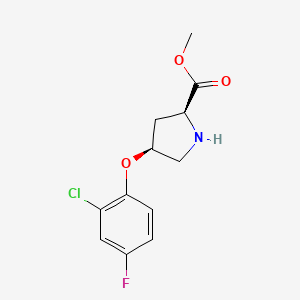
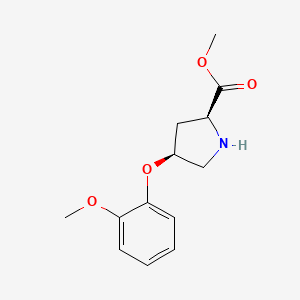
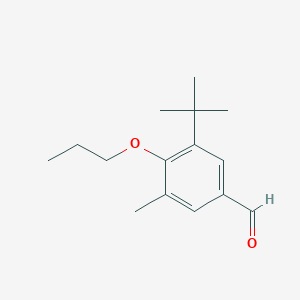
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)


![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)
